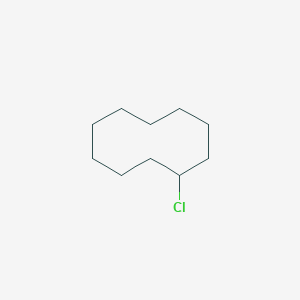

Chlorocyclodecane

Description

Structure

3D Structure

Properties

CAS No. |

7541-62-0 |

|---|---|

Molecular Formula |

C10H19Cl |

Molecular Weight |

174.71 g/mol |

IUPAC Name |

chlorocyclodecane |

InChI |

InChI=1S/C10H19Cl/c11-10-8-6-4-2-1-3-5-7-9-10/h10H,1-9H2 |

InChI Key |

BQFFCBZWAKSYCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC(CCCC1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chlorocyclodecane Using Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chlorocyclodecane from cyclodecanol using thionyl chloride. It includes detailed experimental protocols, quantitative data, and a mechanistic overview to support researchers and professionals in the fields of organic synthesis and drug development.

Introduction

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its reliability and the fact that the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. The synthesis of this compound from cyclodecanol is a key step in the preparation of various cyclodecane derivatives, which are of interest in medicinal chemistry and materials science. This guide details the procedure for this conversion, including the use of pyridine as a catalyst and solvent, which influences the reaction mechanism and can improve yields.

Reaction Mechanism and Logic

The reaction of cyclodecanol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. The subsequent substitution of the chlorosulfite group by a chloride ion can occur via two primary mechanisms: Sₙi (substitution nucleophilic internal) and Sₙ2 (substitution nucleophilic bimolecular).

-

Sₙi Mechanism (in the absence of pyridine): The chlorosulfite intermediate collapses in a concerted fashion, with the chloride being delivered from the chlorosulfite group itself. This mechanism proceeds with retention of configuration.

-

Sₙ2 Mechanism (in the presence of pyridine): Pyridine acts as a nucleophilic catalyst, reacting with the chlorosulfite intermediate to form a pyridinium salt. The chloride ion, now a better nucleophile, then attacks the carbon atom bearing the leaving group in a classic Sₙ2 fashion, leading to inversion of configuration.

The choice of reaction conditions, particularly the presence or absence of a nucleophilic catalyst like pyridine, is therefore crucial in determining the stereochemical outcome of the reaction.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Chlorocyclodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the conformational analysis of chlorocyclodecane using ¹³C NMR spectroscopy. Due to its conformational flexibility, this compound presents a complex system for NMR analysis, which is crucial for understanding its chemical behavior and potential applications in drug development and materials science. This document summarizes the key findings from conformational studies, outlines a detailed experimental protocol for low-temperature ¹³C NMR, and provides a visual representation of the conformational dynamics.

Data Presentation: Conformational Equilibrium of this compound

Low-temperature ¹³C NMR spectroscopy has been instrumental in elucidating the conformational landscape of this compound. At ambient temperatures, the rapid interconversion of various conformers leads to a time-averaged NMR spectrum, obscuring the details of individual conformations. However, at sufficiently low temperatures, the rate of interconversion can be slowed to the NMR timescale, allowing for the observation of distinct signals for each populated conformer.

A pivotal study in the field demonstrated that at -165.5 °C, this compound exists as a mixture of three distinct conformations.[1] The assignment of these conformations was aided by the calculation of ¹³C chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[1][2][3] The relative populations of these conformers have been determined from the integration of their respective signals in the ¹³C NMR spectrum, as detailed in Table 1.

Table 1: Conformational Distribution of this compound at -165.5 °C

| Conformer | Abbreviation | Population (%) |

| Equatorial Boat-Chair-Boat | 2e BCB | 31.2 |

| Axial Boat-Chair-Boat | 2a BCB | 14.9 |

| Twist-Boat-Chair-Chair | TBCC | 53.9 |

Experimental Protocols: Low-Temperature ¹³C NMR Spectroscopy

The acquisition of high-quality low-temperature ¹³C NMR spectra is essential for the conformational analysis of flexible molecules like this compound. The following protocol outlines the key steps and considerations for such an experiment.

1. Sample Preparation:

-

Solvent Selection: Choose a solvent with a low freezing point and good solubility for the analyte at the target temperature. A common choice for very low-temperature NMR is a mixture of dichlorofluoromethane (CHF₂Cl) and deuterated dichloromethane (CD₂Cl₂).

-

Concentration: Prepare a sample solution with a concentration of approximately 10-50 mg/mL. The optimal concentration may need to be determined empirically to ensure good signal-to-noise without causing solubility issues at low temperatures.

-

NMR Tube: Use a high-quality, thin-walled NMR tube rated for low-temperature work to minimize the risk of breakage.

2. NMR Spectrometer Setup:

-

Probe: A cryoprobe is recommended for enhanced sensitivity, which is particularly important for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Tuning and Matching: Before cooling, tune and match the probe to the ¹³C frequency to ensure optimal signal transmission and detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent (e.g., CD₂Cl₂).

3. Low-Temperature Operation:

-

Cooling: Use a variable temperature unit to cool the sample. For temperatures down to -80 °C, a liquid nitrogen-based cooling system is typically used.[4] For even lower temperatures, a specialized cryogenic setup may be necessary.

-

Temperature Calibration: Calibrate the temperature of the probe using a standard NMR thermometer, such as a sample of methanol, for which the chemical shift difference between the hydroxyl and methyl protons is temperature-dependent.

-

Equilibration: Allow the sample to equilibrate at the target temperature for at least 15-20 minutes before starting the acquisition to ensure a stable and uniform temperature.

4. Data Acquisition:

-

Pulse Sequence: A standard proton-decoupled ¹³C NMR pulse sequence is typically used.

-

Acquisition Parameters:

-

Number of Scans (ns): A large number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a reasonable starting point.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

-

Spectral Width (sw): Set the spectral width to encompass the expected range of ¹³C chemical shifts (e.g., 0-220 ppm).

-

5. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS), or to the known chemical shift of the solvent.

Mandatory Visualization: Conformational Dynamics of this compound

The following diagram illustrates the conformational equilibrium of this compound, highlighting the interconversion between the major conformational families.

References

Infrared spectroscopy of chlorocyclodecane C-Cl bond

An In-depth Technical Guide to the Infrared Spectroscopy of the Chlorocyclodecane C-Cl Bond

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used extensively in research and industry for the identification and characterization of chemical substances.[1] It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their natural vibrational modes.[2][3] This absorption is highly characteristic of the types of chemical bonds and functional groups present in a molecule.[4] For professionals in drug development and chemical research, IR spectroscopy serves as an indispensable tool for structural elucidation and quality control.

This guide provides a detailed examination of the infrared spectroscopy of this compound, with a specific focus on the characterization of the carbon-chlorine (C-Cl) bond. This compound (C₁₀H₁₉Cl) is a monocyclic saturated hydrocarbon containing a ten-membered carbon ring with a single chlorine substituent.[5] The analysis will cover the theoretical basis of C-Cl bond vibrations, experimental protocols for spectral acquisition, and the interpretation of the resulting data.

Theoretical Background: Molecular Vibrations

Covalent bonds within a molecule are not rigid; they behave like springs that can stretch and bend.[4] These molecular vibrations are quantized, meaning they can only occur at specific, discrete energy levels. When a molecule is irradiated with infrared light, it will absorb energy if the frequency of the radiation matches the frequency of one of its natural vibrational modes.[4]

There are two primary types of molecular vibrations:

-

Stretching: A change in the distance between two bonded atoms along the bond axis.

-

Bending: A change in the angle between two bonds.

For a vibrational mode to be "IR active," meaning it can absorb infrared radiation, it must cause a change in the net dipole moment of the molecule.[3][6] The C-Cl bond is polar, and its stretching and bending vibrations result in a significant change in the dipole moment, leading to readily observable absorptions in the IR spectrum.

Characterization of the C-Cl Bond in this compound

The infrared spectrum of this compound is dominated by absorptions arising from the hydrocarbon backbone (C-H and C-C bonds) and the unique absorptions from the C-Cl bond.

-

C-Cl Stretching Vibration: The most characteristic vibration for alkyl halides is the C-X (where X is a halogen) stretching mode. For chloroalkanes, the C-Cl stretching absorption is typically strong and found in the fingerprint region of the spectrum, generally between 850 cm⁻¹ and 550 cm⁻¹.[7] Some sources cite a range of 785-540 cm⁻¹.[8] The precise position of this band for this compound can be influenced by the conformation of the ten-membered ring and the local environment of the chlorine atom (axial vs. equatorial-like positions).

-

C-H Vibrations: The cyclodecane ring contributes characteristic alkane absorptions. Strong C-H stretching bands are observed in the 2960-2850 cm⁻¹ region.[9][10] C-H bending vibrations for the methylene (-CH₂-) groups appear around 1470-1448 cm⁻¹.[11]

-

-CH₂Cl Wagging: In some terminal alkyl halides, a C-H wagging vibration of the –CH₂X group can be seen from 1300-1150 cm⁻¹.

The region below 1500 cm⁻¹ is known as the "fingerprint region." It contains a complex pattern of absorptions, including C-C stretching and various bending vibrations, that are unique to the overall molecular structure.[10] While complex, this region is highly valuable for confirming the identity of a compound by matching it to a reference spectrum.

Data Presentation: Characteristic IR Absorptions

The following table summarizes the expected vibrational frequencies for this compound. Note that the exact peak positions can vary based on the specific conformation of the molecule and the experimental conditions.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| C-H Stretch | Alkane (Cyclodecane Ring) | 2960 - 2850 | Strong |

| C-H Bend (Scissoring) | -CH₂- | ~1470 - 1448 | Medium |

| C-Cl Stretch | Chloroalkane | 850 - 550 | Medium to Strong |

Experimental Protocols

Acquiring a high-quality IR spectrum of this compound can be achieved using a Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is a common and convenient method for analyzing liquid or solid samples with minimal preparation.[1][4]

Protocol for ATR-FTIR Spectroscopy of this compound (Liquid Sample)

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

-

-

Background Spectrum Acquisition:

-

Sample Application:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal. Only a small amount is needed to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

If the sample is volatile, cover the ATR accessory to minimize evaporation.

-

Initiate the sample scan. The instrument will collect a series of interferograms, perform a Fourier Transform to convert them into a spectrum, and ratio it against the previously collected background spectrum.[2] The result is typically displayed as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[4]

-

-

Data Processing and Cleaning:

-

After the scan is complete, clean the sample from the ATR crystal using a solvent-moistened wipe.

-

Process the spectrum using the instrument's software. This may include baseline correction or smoothing if necessary.

-

Label the significant peaks, particularly the C-H and C-Cl stretching frequencies.

-

Mandatory Visualization

The following diagrams illustrate key conceptual and experimental workflows related to the infrared spectroscopy of this compound.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Caption: Key vibrational modes and their spectral regions.

References

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]

- 3. edu.rsc.org [edu.rsc.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. This compound | C10H19Cl | CID 266897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR spectrum: Haloalkanes [quimicaorganica.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Conformational Landscape of the Cyclodecane Ring in Chlorocyclodecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of the cyclodecane ring upon substitution with a chlorine atom. Cyclodecane, a ten-membered carbocycle, is known for its complex conformational isomerism, which is further influenced by the introduction of substituents. Understanding these conformational changes is crucial in various fields, including medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its biological activity and physical properties.

Conformational Isomerism in the Cyclodecane Ring

Cyclodecane predominantly exists in several low-energy conformations, with the most stable being the boat-chair-boat (BCB) form.[1][2] Other notable conformations include the twist-boat-chair-chair (TBCC) and the twist-boat-chair (TBC).[1][2] The energy differences between these conformers are relatively small, leading to a dynamic equilibrium.

The introduction of a chlorine atom to the cyclodecane ring to form chlorocyclodecane alters the conformational landscape. Low-temperature 13C and 1H NMR spectroscopic studies have revealed that this compound exists as a mixture of three distinct conformations at -165.5 °C.[3] The presence of the chloro substituent influences the relative energies of the conformers and the barriers to their interconversion.

Quantitative Conformational Analysis of this compound

Low-temperature NMR spectroscopy is the primary tool for the quantitative analysis of the conformational equilibrium of this compound. By analyzing the spectra at temperatures where the interconversion between conformers is slow on the NMR timescale, it is possible to determine the relative populations and free-energy differences between the conformers.

Table 1: Free-Energy Barriers for Conformational Interconversion in this compound

| Process | Temperature (°C) | Free-Energy Barrier (kcal/mol) |

| BCB Interconversion | -159.8 | 5.4 ± 0.2 |

| BCB Interconversion | -159.8 | 5.5 ± 0.2 |

| TBCC Equilibration with BCB | -120.9 | 7.07 ± 0.2 |

| TBCC Equilibration with BCB | -120.9 | 7.08 ± 0.2 |

Data sourced from low-temperature 13C NMR spectroscopy studies.[3]

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound is the reaction of cyclodecanol with thionyl chloride (SOCl2) in the presence of a base like pyridine to neutralize the HCl byproduct.

Reaction: C10H19OH + SOCl2 → C10H19Cl + SO2 + HCl

Procedure:

-

To a solution of cyclodecanol in an inert solvent (e.g., diethyl ether or dichloromethane) cooled in an ice bath, add pyridine.

-

Slowly add a solution of thionyl chloride in the same solvent to the cooled mixture with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash it with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the pure product.

Low-Temperature NMR Spectroscopy

Sample Preparation:

-

Dissolve a small amount of purified this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD2Cl2 or a mixture of CFCl3 and CD2Cl2).

-

Transfer the solution to an NMR tube.

-

Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NMR measurements.

-

Seal the NMR tube under vacuum or an inert atmosphere.

Data Acquisition:

-

Cool the NMR probe to the desired low temperature (e.g., -165.5 °C) using a variable temperature unit.

-

Allow the sample to equilibrate at the set temperature for at least 15-20 minutes before starting the measurements.

-

Acquire 13C and 1H NMR spectra. For quantitative analysis of conformer populations, ensure that the spectra are fully relaxed by using a sufficiently long relaxation delay between scans.

-

To study the dynamics of interconversion, a series of spectra should be recorded at different temperatures.

Visualization of Conformational Pathways

The following diagrams, generated using the DOT language, illustrate the conformational relationships in cyclodecane and the effect of the chloro-substituent.

References

Theoretical Calculation of Chlorocyclodecane Conformer Stability: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the conformational stability of chlorocyclodecane. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the conformational analysis of medium-ring cycloalkanes.

Introduction to Cyclodecane and this compound Conformational Analysis

Cyclodecane, a ten-membered cycloalkane, and its derivatives exhibit significant conformational flexibility, leading to a variety of non-planar structures. Understanding the relative stability of these conformers is crucial for predicting the molecule's physical, chemical, and biological properties. The introduction of a chlorine substituent in this compound further complicates the conformational landscape due to steric and electronic effects.

The two most predominant and low-energy conformations of the cyclodecane ring are the Boat-Chair-Boat (BCB) and the Twist-Boat-Chair-Chair (TBCC) forms.[1] In the case of this compound, the chlorine atom can occupy either an axial-like or equatorial-like position on these ring structures, leading to a manifold of possible conformers.

Theoretical Calculation of Conformer Stability

The theoretical determination of conformer stability is a multi-step process that involves generating a comprehensive set of possible conformations and then calculating their relative energies using various computational chemistry methods.

The first step in the theoretical analysis is to identify all possible low-energy conformations of this compound. This is typically achieved through conformational search algorithms. These algorithms systematically or stochastically explore the potential energy surface of the molecule to locate energy minima. Common methods include:

-

Molecular Dynamics (MD) Simulations: This method simulates the movement of atoms in the molecule over time at a given temperature, allowing the molecule to explore different conformational states.[2]

-

Stochastic Search Methods: These methods, such as Monte Carlo methods, randomly alter the molecular geometry and accept or reject the new conformation based on its energy.

Once a set of potential conformers is generated, their geometries are optimized, and their relative energies are calculated. This is done using a hierarchy of computational methods, ranging from computationally inexpensive molecular mechanics to more accurate but demanding quantum mechanical methods.

-

Molecular Mechanics (MM): MM methods, such as Allinger's MM3, use a classical force field to describe the potential energy of a molecule as a function of its atomic coordinates.[1] These methods are computationally efficient and are well-suited for initial screening of a large number of conformers.

-

Ab Initio and Density Functional Theory (DFT) Methods: For more accurate energy calculations, quantum mechanical methods are employed.

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a good starting point for conformational analysis.[1]

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, include electron correlation and often provide a good balance between accuracy and computational cost for conformational energy calculations.[3][4][5]

-

Møller-Plesset Perturbation Theory (MP2): This is a higher-level ab initio method that can provide more accurate results, especially when dispersion forces are important.[6]

-

The choice of basis set (e.g., 6-31G*, cc-pVTZ) is also a critical factor in the accuracy of these quantum mechanical calculations.[3][6]

The logical workflow for the theoretical calculation of this compound conformer stability can be visualized as follows:

Computational workflow for this compound conformer analysis.

Experimental Validation

Theoretical calculations must be validated against experimental data to ensure their accuracy. The primary experimental techniques for studying the conformational equilibrium of this compound are NMR spectroscopy and X-ray crystallography.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational processes of flexible molecules like this compound.[1] By cooling the sample to a sufficiently low temperature (e.g., -165.5 °C), the interconversion between different conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each populated conformer.[1]

Experimental Protocol for Low-Temperature NMR:

-

Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., a mixture of CHFCl₂ and CHF₂Cl).

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

-

Data Acquisition: ¹³C and ¹H NMR spectra are acquired at a series of low temperatures.

-

Spectral Analysis:

-

Chemical Shift Analysis: The chemical shifts of the signals for each conformer are measured. These can be compared with theoretical chemical shifts calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method to aid in the assignment of specific conformations.[1]

-

Integration Analysis: The relative areas of the NMR signals corresponding to different conformers are integrated to determine their relative populations at a given temperature.

-

Line-Shape Analysis: As the temperature is raised, the signals for the different conformers will broaden and eventually coalesce. Line-shape analysis of these temperature-dependent spectra can be used to determine the free-energy barriers (ΔG‡) for the interconversion between conformers.[7]

-

X-ray crystallography provides a definitive determination of the three-dimensional structure of a molecule in the solid state.[7] While obtaining suitable single crystals of this compound itself may be challenging, the analysis of its derivatives can provide valuable insights into the preferred conformation of the cyclodecane ring.[7]

Experimental Protocol for X-ray Crystallography:

-

Crystallization: Single crystals of a suitable this compound derivative are grown from a solution by slow evaporation of the solvent or by cooling.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map of the molecule. An atomic model is then built into the electron density map and refined to obtain the final crystal structure.[8]

Data Presentation: Conformer Stability of this compound

The following tables summarize the quantitative data on the conformational stability of this compound based on a combination of experimental NMR data and computational studies.

Table 1: Relative Populations and Free Energy Differences of this compound Conformers at -165.5 °C

| Conformer | Suggested Assignment | Population (%) | Relative Free Energy (kcal/mol) |

| Major Conformer | TBCC | 53.9 | 0.00 (Reference) |

| Conformer 2 | 2e BCB | 31.2 | +0.23 |

| Conformer 3 | 2a BCB | 14.9 | +0.61 |

Data derived from low-temperature ¹³C NMR spectroscopy. The assignment of 2e and 2a BCB conformers could be reversed.[1]

Table 2: Free-Energy Barriers for Interconversion of this compound Conformers

| Interconversion Process | Temperature (°C) | Free-Energy Barrier (ΔG‡) (kcal/mol) |

| Interconversion between BCB conformations | -159.8 | 5.4 ± 0.2 and 5.5 ± 0.2 |

| Equilibration of TBCC with interconverting BCB conformers | -120.9 | 7.07 ± 0.2 and 7.08 ± 0.2 |

Data obtained from line-shape analysis of dynamic NMR spectra.[1]

Logical Relationships in Conformational Analysis

The interplay between theoretical calculations and experimental data is central to the accurate determination of conformational stability. The following diagram illustrates this relationship.

Synergistic relationship between theory and experiment.

Conclusion

The conformational analysis of this compound requires a synergistic approach that combines computational modeling with experimental validation. Low-temperature NMR spectroscopy provides crucial data on the relative populations and interconversion barriers of the different conformers in solution. Theoretical calculations, ranging from molecular mechanics to high-level quantum mechanical methods, are essential for assigning these conformers and for providing a detailed understanding of their relative stabilities. This combined approach provides a robust framework for characterizing the complex conformational landscape of this compound, which is essential for its application in fields such as drug design and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Conformational analysis of six- and twelve-membered ring compounds by molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Cyclodecane | 293-96-9 | Benchchem [benchchem.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide on the Reactivity of Chlorocyclodecane with Common Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted reactivity of chlorocyclodecane with a range of common nucleophiles. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document extrapolates from the well-established principles of nucleophilic substitution and elimination reactions in large-ring cycloalkanes. The inherent conformational flexibility of the ten-membered ring of cyclodecane introduces unique reactivity patterns, including the potential for transannular reactions, which are discussed in detail.

Core Principles of Reactivity

The reactions of this compound with nucleophiles are governed by a competition between four primary pathways: bimolecular nucleophilic substitution (S({\text{N}})2), unimolecular nucleophilic substitution (S({\text{N}})1), bimolecular elimination (E2), and unimolecular elimination (E1).[1][2] The flexible nature of the cyclodecane ring can accommodate the transition states required for each of these pathways, making the reaction conditions—such as the nature of the nucleophile, solvent, and temperature—critical determinants of the product distribution.

-

S({\text{N}})2 Reactions : These reactions involve a backside attack by the nucleophile, leading to an inversion of stereochemistry. For this compound, the accessibility of the carbon-chlorine bond is hindered by the cyclic structure, but certain conformations can still allow for this pathway, especially with strong, unhindered nucleophiles.[1][3]

-

S(_{\text{N}})1 Reactions : This two-step mechanism proceeds through a carbocation intermediate.[2][4] The secondary nature of the carbon bearing the chlorine in this compound allows for the formation of a secondary cyclodecyl cation. This intermediate is susceptible to rearrangement, most notably through transannular hydride shifts, which can lead to a mixture of products.[5][6] Polar protic solvents favor this pathway by stabilizing the carbocation intermediate.[4][7]

-

E2 Reactions : Requiring an anti-periplanar arrangement of a beta-hydrogen and the leaving group (chlorine), this pathway is highly dependent on the conformation of the cyclodecane ring.[8][9][10] Strong, sterically hindered bases favor E2 elimination, leading to the formation of cyclodecene.

-

E1 Reactions : Proceeding through the same carbocation intermediate as the S({\text{N}})1 pathway, E1 reactions are often in competition with S({\text{N}})1.[2] Higher temperatures generally favor elimination over substitution.

A key feature of the cyclodecyl system is the potential for transannular hydride shifts . The cyclodecyl cation can be stabilized by the migration of a hydride ion from a carbon atom on the opposite side of the ring (e.g., from C-5 or C-6 to C-1).[11][12] This can lead to rearranged substitution and elimination products, complicating the product mixture.

Data Presentation: Predicted Reactivity with Common Nucleophiles

The following table summarizes the expected major and minor products, along with the likely dominant mechanistic pathways for the reaction of this compound with various common nucleophiles.

| Nucleophile/Base | Reagent Example | Solvent | Expected Major Product(s) | Expected Minor Product(s) | Dominant Pathway(s) |

| Hydroxide | NaOH | Water/Ethanol | Cyclodecanol, Cyclodecene | Rearranged alcohols/alkenes | S({\text{N}})1, E1, E2 |

| Alkoxide | NaOCH({3}) | Methanol | Methoxycyclodecane, Cyclodecene | Rearranged ethers/alkenes | S({\text{N}})1, E1, E2 |

| Cyanide | NaCN | DMSO | Cyclodecyl cyanide | Cyclodecene | S({\text{N}})2 |

| Azide | NaN({3}) | Acetone/Water | Azidocyclodecane | Cyclodecene | S({\text{N}})2 |

| Iodide | NaI | Acetone | Iodocyclodecane | - | S({\text{N}})2 |

| Water | H({2})O | Water | Cyclodecanol | Cyclodecene, Rearranged alcohols | S({\text{N}})1, E1 |

| Ammonia | NH({3}) | Ethanol | Cyclodecylamine | Dicyclodecylamine | S({\text{N}})2 / S({\text{N}})1 |

Note: The product ratios are highly sensitive to reaction conditions. For instance, increasing the temperature will generally increase the proportion of elimination products. The use of strong, bulky bases (e.g., potassium tert-butoxide) would strongly favor the E2 pathway.

Experimental Protocols

To empirically determine the reactivity of this compound, the following general experimental protocol can be employed.

Objective: To determine the reaction kinetics and product distribution for the reaction of this compound with a selected nucleophile.

Materials:

-

This compound

-

Selected nucleophile (e.g., sodium cyanide)

-

Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Internal standard (e.g., dodecane) for GC analysis

-

Quenching solution (e.g., deionized water)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

-

Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of this compound and the internal standard in the chosen solvent.

-

Initiation: Bring the solution to the desired reaction temperature. Add a known concentration of the nucleophile to initiate the reaction. Start timing the reaction immediately.

-

Monitoring the Reaction: At regular time intervals, withdraw small aliquots from the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing cold deionized water.

-

Extraction: Extract the organic components from the quenched aliquot using diethyl ether.

-

Analysis: Analyze the organic extract by GC-MS. The disappearance of the this compound peak and the appearance of product peaks can be quantified relative to the internal standard to determine the reaction rate. The mass spectra will aid in the identification of the products.

-

Product Isolation and Characterization: For a preparative scale reaction, allow the reaction to proceed for a longer duration. After quenching and extraction, the products can be isolated by column chromatography. The structure of the isolated products should be confirmed by NMR spectroscopy.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Caption: General experimental workflow for studying reaction kinetics.

References

- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scribd.com [scribd.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Chlorocyclodecane: A Versatile Precursor in Modern Organic Synthesis

For Immediate Release

[City, State] – [Date] – Chlorocyclodecane, a ten-membered cycloalkane bearing a chlorine substituent, is emerging as a valuable and versatile precursor in organic synthesis. Its unique structural features and reactivity profile offer synthetic chemists a powerful tool for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science. This in-depth technical guide explores the core utility of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic applications, supported by quantitative data, detailed experimental protocols, and visual aids.

Core Properties and Reactivity

This compound (C₁₀H₁₉Cl) serves as a key starting material for the introduction of the cyclodecyl moiety into various molecular frameworks. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉Cl | [1] |

| Molecular Weight | 174.71 g/mol | [1] |

| Boiling Point | 244.4 °C at 760 mmHg | [2] |

| Density | 0.93 g/cm³ | [2] |

| Refractive Index | 1.457 | [2] |

The reactivity of this compound is primarily dictated by the carbon-chlorine bond, which is susceptible to nucleophilic attack and elimination reactions. This allows for the facile introduction of a wide range of functional groups, making it a pivotal building block for the synthesis of diverse cyclodecane derivatives.

Synthetic Transformations of this compound

This compound undergoes a variety of synthetic transformations, providing access to a broad spectrum of functionalized ten-membered rings. Key reaction classes include nucleophilic substitution, elimination, and organometallic reactions.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be readily displaced by a variety of nucleophiles to yield a range of substituted cyclodecanes. These reactions typically proceed via an Sₙ2 mechanism, although Sₙ1 pathways can be favored under certain conditions.

A logical workflow for nucleophilic substitution reactions of this compound is depicted below:

Caption: Nucleophilic substitution pathway of this compound.

Synthesis of Cyclodecyl Azide:

Cyclodecyl azide, a useful intermediate for the introduction of an amino group or for use in click chemistry, can be synthesized from this compound.

Experimental Protocol: In a round-bottom flask, this compound (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF). Sodium azide (NaN₃, 1.5 eq) is added, and the mixture is heated to 80-100 °C with stirring.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford cyclodecyl azide.

| Nucleophile | Product | Reagents and Conditions | Yield (%) |

| Azide (N₃⁻) | Cyclodecyl azide | NaN₃, DMF, 80-100 °C | Not specified |

Synthesis of Cyclodecyl Ethers:

Alkoxides, such as sodium methoxide, can be employed to synthesize the corresponding cyclodecyl ethers.

Experimental Protocol: Sodium metal (1.1 eq) is cautiously added to anhydrous methanol under an inert atmosphere. After the sodium has completely reacted to form sodium methoxide, this compound (1.0 eq) is added. The reaction mixture is heated at reflux until TLC analysis indicates the consumption of the starting material. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the cyclodecyl methyl ether.

| Nucleophile | Product | Reagents and Conditions | Yield (%) |

| Methoxide (CH₃O⁻) | Cyclodecyl methyl ether | Na, CH₃OH, reflux | Not specified |

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base promotes an E2 elimination reaction to yield cyclodecene. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination.

The logical workflow for the elimination reaction is as follows:

Caption: Elimination reaction pathway of this compound.

Experimental Protocol: this compound (1.0 eq) is dissolved in a high-boiling aprotic solvent such as tetrahydrofuran (THF). A strong base, for instance, potassium tert-butoxide (t-BuOK, 1.5 eq), is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by gas chromatography (GC). After completion, the mixture is cooled, quenched with water, and extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude product is then purified by distillation to give cyclodecene.

| Reagent | Product | Conditions | Yield (%) |

| Potassium tert-butoxide | Cyclodecene | THF, reflux | Not specified |

Organometallic Reactions

This compound is a valuable precursor for the formation of organometallic reagents, such as Grignard reagents. These reagents are powerful nucleophiles and can be used to form new carbon-carbon bonds.

The formation of cyclodecylmagnesium chloride can be represented as:

Caption: Formation of Cyclodecylmagnesium Chloride.

Experimental Protocol: Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is added to activate the magnesium. A solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution of cyclodecylmagnesium chloride can then be used in subsequent reactions.

| Reagent | Product | Conditions | Yield (%) |

| Magnesium | Cyclodecylmagnesium Chloride | Anhydrous Ether/THF, reflux | Not specified |

Conclusion

This compound stands as a cornerstone in the synthesis of functionalized ten-membered carbocycles. Its ability to undergo a range of transformations, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents, provides a versatile platform for the construction of complex molecules with potential applications in drug discovery and materials science. The detailed protocols and structured data presented in this guide are intended to facilitate further research and development in this exciting area of organic synthesis.

References

Solubility of Chlorocyclodecane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chlorocyclodecane in various organic solvents. Due to the limited availability of direct experimental data for this compound, this document leverages established chemical principles for haloalkanes and analogous data for the structurally similar compound, cyclododecane, to provide a predictive assessment and procedural framework for laboratory applications.

Executive Summary

This compound, a halogenated cyclic alkane, is anticipated to exhibit solubility behavior characteristic of non-polar organic compounds. It is expected to be readily soluble in non-polar and weakly polar organic solvents due to favorable "like-dissolves-like" interactions, where van der Waals forces dominate the solvation process. Conversely, it is predicted to have negligible solubility in highly polar solvents, particularly water. This guide presents extrapolated solubility data, detailed experimental protocols for solubility determination, and logical workflows to assist researchers in handling and utilizing this compound in a laboratory setting.

Predicted Solubility Profile

The introduction of a chlorine atom to the cyclodecane ring introduces a slight dipole moment. However, the large, non-polar twelve-carbon ring remains the dominant structural feature. Therefore, the overall polarity of this compound is low. Its solubility is primarily governed by the enthalpy of solution, which is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions.

General Solubility Expectations:

-

High Solubility: Expected in non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene), as well as chlorinated solvents (e.g., dichloromethane, chloroform).

-

Moderate Solubility: Expected in solvents of intermediate polarity like ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).

-

Low to Negligible Solubility: Expected in highly polar solvents such as alcohols (e.g., methanol, ethanol) and especially in water.

Quantitative Solubility Data (Analogous Compound: Cyclododecane)

| Solvent | Molar Solubility (mol/L) | Gram Solubility ( g/100 mL) |

| n-Hexane | 1.54 | 25.9 |

| Cyclohexane | 1.96 | 33.0 |

| Toluene | 2.38 | 40.1 |

| Carbon Tetrachloride | 2.14 | 36.0 |

| Dichloromethane | 1.78 | 29.9 |

| Acetone | 0.45 | 7.6 |

| Ethanol | 0.03 | 0.5 |

| Methanol | 0.01 | 0.2 |

Note: Data is compiled and extrapolated from various sources on cyclododecane solubility for illustrative purposes.

Experimental Protocol: Gravimetric Solubility Determination

This section outlines a standard laboratory procedure for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

4.1 Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Evaporating dish or pre-weighed beaker

-

Vortex mixer or magnetic stirrer

-

Drying oven or vacuum desiccator

4.2 Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to rest in the temperature bath for at least 2 hours to let undissolved solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 5.0 mL) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without sublimating or decomposing the solute. Alternatively, use a vacuum desiccator.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.

-

Determine the solubility using the following formula: Solubility ( g/100 mL) = (Mass of solute in g / Volume of filtered aliquot in mL) * 100

-

Diagrams and Workflows

The following diagrams illustrate key logical relationships and experimental procedures relevant to the solubility of this compound.

Caption: Logical relationship of factors affecting this compound solubility.

Caption: Experimental workflow for gravimetric solubility determination.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Chlorocyclodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocyclodecane, a halogenated cyclic alkane, presents a chemical structure of interest in various research and development sectors, including pharmaceuticals and materials science. Understanding its thermal stability and decomposition pathways is crucial for ensuring its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides an in-depth analysis of the predicted thermal behavior of this compound, drawing upon established principles of physical organic chemistry and data from analogous compounds.

Predicted Thermal Stability and Decomposition Onset

The thermal stability of a molecule is intrinsically linked to its structure, including ring strain and the strength of its chemical bonds.

Influence of the Cyclodecane Ring

Cyclodecane, a ten-membered ring, is considered a "large ring" in cycloalkane chemistry. Unlike smaller rings such as cyclopropane or cyclobutane, large rings are relatively free of angle strain. However, they can experience transannular strain arising from steric interactions across the ring. The flexibility of the cyclodecane ring allows it to adopt various conformations to minimize these strains. The overall strain energy of cyclodecane is relatively low, suggesting that the hydrocarbon backbone itself is not predisposed to facile thermal decomposition under moderate conditions.

The Carbon-Chlorine Bond

The C-Cl bond is the most likely initiation point for the thermal decomposition of this compound. The bond dissociation energy of a typical secondary C-Cl bond is in the range of 330-340 kJ/mol. While this is a relatively strong bond, it is generally weaker than the C-C and C-H bonds within the cycloalkane ring, making it the most probable site of initial cleavage at elevated temperatures.

Based on these factors, the thermal decomposition of this compound is anticipated to occur at temperatures where sufficient energy is available to initiate the cleavage of the C-Cl bond or facilitate an elimination reaction.

Predicted Decomposition Pathways

By analogy with other secondary chloroalkanes, particularly chlorocyclohexane, two primary decomposition pathways are predicted for this compound: elimination and radical chain reaction .

Elimination Reaction (Dehydrochlorination)

The most probable decomposition pathway for this compound at moderate temperatures is a unimolecular elimination reaction (E1 or E2-like) to yield cyclodecene and hydrogen chloride. This is consistent with the observed first-order decomposition of chlorocyclohexane to cyclohexene and HCl.

-

Mechanism: This reaction likely proceeds through a concerted or stepwise process where a hydrogen atom on a carbon adjacent to the chlorine-bearing carbon is removed along with the chlorine atom, forming a double bond within the ring.

Radical Chain Mechanism

At higher temperatures, a free-radical chain reaction may become more prominent.

-

Initiation: Homolytic cleavage of the C-Cl bond to generate a cyclodecyl radical and a chlorine radical.

-

Propagation: The chlorine radical can abstract a hydrogen atom from another this compound molecule, forming HCl and a new cyclodecyl radical. The cyclodecyl radical can undergo further reactions, such as beta-scission (ring-opening), to form smaller, unsaturated molecules.

-

Termination: Combination of radicals to form stable products.

Quantitative Data from Analogous Compounds

While no specific quantitative data for this compound is available, data from chlorocyclohexane provides a valuable reference point.

| Compound | Decomposition Reaction | Reaction Order | Temperature Range (°C) | Activation Energy (kJ/mol) |

| Chlorocyclohexane | C₆H₁₁Cl → C₆H₁₀ + HCl | First | 300 - 400 | ~200 |

| This compound | C₁₀H₁₉Cl → C₁₀H₁₈ + HCl | Predicted: First | Predicted: Similar to or slightly lower than chlorocyclohexane | Predicted: 180 - 220 |

Note: Data for this compound are predictive and require experimental verification.

Recommended Experimental Protocols

To empirically determine the thermal stability and decomposition of this compound, the following experimental workflow is recommended.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the enthalpy of decomposition.

-

Apparatus: Simultaneous TGA/DSC instrument.

-

Methodology:

-

A sample of this compound (5-10 mg) is placed in an alumina or platinum crucible.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).

-

The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

The data from multiple heating rates can be used to calculate the activation energy of decomposition using methods such as the Kissinger or Ozawa-Flynn-Wall method.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the products of thermal decomposition.

-

Apparatus: A pyrolysis unit coupled to a GC-MS system.

-

Methodology:

-

A small amount of this compound is placed in the pyrolysis probe.

-

The sample is rapidly heated to a series of predetermined temperatures (e.g., 300 °C, 400 °C, 500 °C) for a short duration in an inert atmosphere.

-

The volatile decomposition products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is lacking, a robust predictive model can be constructed based on the behavior of analogous compounds. It is anticipated that this compound undergoes thermal decomposition primarily through a dehydrochlorination elimination reaction to yield cyclodecene and HCl, with a potential for radical-mediated pathways at higher temperatures. The onset of decomposition is expected to be in a range similar to that of chlorocyclohexane. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions, which is essential for the safe and effective use of this compound in any application.

Methodological & Application

Application Note: Optimized Protocol for the Formation of Cyclodecylmagnesium Chloride

Abstract

This document provides a detailed protocol for the synthesis of the Grignard reagent, cyclodecylmagnesium chloride, from chlorocyclodecane. Grignard reagents are fundamental organometallic compounds with broad applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The successful formation of Grignard reagents from larger, more sterically hindered cycloalkyl halides such as this compound requires careful control of reaction conditions to maximize yield and minimize side reactions. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the efficient formation of the target Grignard reagent, along with a summary of key reaction parameters.

Introduction

Grignard reagents, discovered by François Auguste Victor Grignard, are organomagnesium halides that serve as powerful nucleophiles and strong bases. Their synthesis involves the reaction of an organic halide with magnesium metal in an ethereal solvent. While the formation of Grignard reagents from primary and secondary alkyl iodides and bromides is often straightforward, the use of alkyl chlorides requires more forcing conditions due to the lower reactivity of the C-Cl bond.

This protocol details the preparation of cyclodecylmagnesium chloride, a Grignard reagent derived from a large-ring cycloalkane. The procedure emphasizes the importance of anhydrous conditions and the use of an initiator to facilitate the reaction.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | e.g., Sigma-Aldrich, TCI | Store under inert gas. |

| Magnesium Turnings | High Purity | e.g., Acros Organics, Strem | Activate before use. |

| Anhydrous Diethyl Ether (Et₂O) | DriSolv® or equivalent | e.g., EMD Millipore | Anhydrous, <50 ppm H₂O. |

| Iodine (I₂) | Crystal, Reagent Grade | e.g., Fisher Scientific | For initiation. |

| 1,2-Dibromoethane | 98% | e.g., Alfa Aesar | For initiation. |

| Anhydrous HCl in Et₂O | 1.0 M solution | Prepared in-house or purchased | For titration. |

| Salicylaldehyde phenylhydrazone | Indicator | Prepared in-house | For titration. |

| Argon or Nitrogen Gas | High Purity | Local Supplier | For inert atmosphere. |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Schlenk line or inert gas manifold

-

Syringes and needles

-

Glassware (graduated cylinders, beakers, etc.) - oven-dried

Experimental Workflow

Figure 1. Experimental workflow for the preparation of cyclodecylmagnesium chloride.

Step-by-Step Procedure

-

Preparation:

-

Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator or under a stream of inert gas.

-

Assemble a three-neck flask with a reflux condenser, an addition funnel, and a gas inlet connected to a Schlenk line.

-

Place activated magnesium turnings (approximately 1.2 equivalents) and a small crystal of iodine into the flask.

-

Flame-dry the apparatus under a flow of inert gas to remove any adsorbed moisture.

-

-

Initiation:

-

Add a portion of the anhydrous diethyl ether to the flask, enough to cover the magnesium turnings.

-

If the reaction does not initiate spontaneously (as indicated by the disappearance of the iodine color and gentle bubbling), add a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating may also be applied.

-

-

Grignard Reagent Formation:

-

Dissolve the this compound (1.0 equivalent) in anhydrous diethyl ether in the addition funnel.

-

Once the reaction has initiated, add the this compound solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux.

-

If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-3 hours). The solution will appear gray and cloudy.

-

-

Quantification (Titration):

-

The concentration of the newly formed Grignard reagent should be determined before use. A common method is titration against a standard solution of anhydrous HCl in diethyl ether using an indicator such as salicylaldehyde phenylhydrazone.

-

In a separate dry flask, add a known volume of the indicator solution to anhydrous diethyl ether.

-

Add a known aliquot (e.g., 1.0 mL) of the Grignard solution to the indicator.

-

Titrate with the standard HCl solution until the endpoint (color change) is reached.

-

Calculate the molarity of the Grignard reagent.

-

Key Reaction Parameters

The following table summarizes the typical reaction parameters for the formation of Grignard reagents from alkyl chlorides. These should be considered as starting points for the optimization of the this compound reaction.

| Parameter | Typical Range/Value | Notes |

| Equivalents of Mg | 1.1 - 1.5 | A slight excess of Mg is used to ensure complete reaction of the alkyl halide. |

| Solvent | Anhydrous Diethyl Ether or THF | THF can be used for less reactive chlorides but may require lower temperatures for subsequent reactions. |

| Concentration | 0.5 - 1.0 M | Higher concentrations can lead to side reactions and precipitation. |

| Reaction Temperature | 35 °C (Refluxing Et₂O) | Gentle reflux is typically sufficient. Overheating can promote Wurtz coupling. |

| Initiation | I₂, 1,2-dibromoethane, sonication | Essential for activating the magnesium surface, especially with less reactive chlorides. |

| Reaction Time | 1 - 4 hours | Monitored by the disappearance of magnesium metal. |

Potential Side Reactions

The primary side reaction of concern is Wurtz coupling, where two cyclodecyl groups couple to form bicyclodecyl. This is minimized by slow addition of the alkyl halide and avoiding high local concentrations and elevated temperatures.

Figure 2. Desired Grignard formation versus the Wurtz coupling side reaction.

Conclusion

The protocol described provides a comprehensive guide for the successful laboratory-scale synthesis of cyclodecylmagnesium chloride. Adherence to anhydrous conditions and careful control of the reaction initiation and addition rate are critical for maximizing the yield of the desired Grignard reagent and minimizing the formation of byproducts. The concentration of the prepared reagent should always be determined by titration prior to its use in subsequent synthetic steps.

Application Notes and Protocols for the Use of Chlorocyclodecane in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocyclodecane is a saturated, cyclic organic compound that presents unique challenges and opportunities in nucleophilic substitution reactions. As a medium-sized ring (8-12 members), its reactivity is governed by a complex interplay of steric hindrance, conformational flexibility, and the potential for transannular interactions. Understanding these factors is crucial for the successful application of this compound and its derivatives in the synthesis of novel chemical entities, particularly in the field of drug development where cyclic scaffolds are of increasing interest.

These application notes provide an overview of the key considerations for performing nucleophilic substitution reactions with this compound, along with detailed protocols for representative S_N1 and S_N2 reactions.

Conformational Considerations of the Cyclodecane Ring

The cyclodecane ring is highly flexible and can adopt several conformations. The most stable conformation is generally considered to be the boat-chair-boat (BCB) form. However, other conformations, such as the twist-boat-chair-chair (TBCC), are close in energy and can be populated at room temperature[1][2]. At lower temperatures, this compound has been shown to exist in multiple conformations[2]. This conformational complexity can influence the accessibility of the carbon atom bearing the chlorine for nucleophilic attack.

Nucleophilic Substitution on this compound

Nucleophilic substitution reactions on this compound can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent.

S_N2 Reactions

For an S_N2 reaction to occur, the nucleophile must attack the carbon atom from the backside, leading to an inversion of stereochemistry. In the case of this compound, the flexible ring can partially obstruct this backside attack, potentially slowing down the reaction rate compared to smaller, more rigid cycloalkanes. The choice of a strong, unhindered nucleophile and a polar aprotic solvent is crucial to favor the S_N2 pathway.

S_N1 Reactions

The S_N1 mechanism involves the formation of a carbocation intermediate. The stability of the resulting cyclodecyl cation is a key factor. Due to the nature of the cyclodecane ring, this carbocation is prone to rearrangements, particularly transannular hydride shifts[3][4][5][6][7]. A hydride ion from a carbon on the opposite side of the ring can migrate to the carbocationic center, leading to the formation of a more stable carbocation and, consequently, a mixture of products. This is a significant consideration when planning syntheses that are intended to proceed via an S_N1 mechanism. The use of a polar protic solvent and a weak nucleophile will favor the S_N1 pathway.

Illustrative Data for Nucleophilic Substitution Reactions

The following tables present illustrative data for hypothetical nucleophilic substitution reactions on this compound. This data is intended to provide a general guide to the expected outcomes and should be considered as a starting point for experimental design.

Table 1: Illustrative Data for S_N2 Reactions with this compound

| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Substitution Product (%) | Notes |

| NaN3 | DMF | 80 | 24 | 75 | Azide is a good nucleophile for S_N2. |

| NaCN | DMSO | 100 | 48 | 65 | Longer reaction time may be needed. |

| CH3SNa | Acetone | 50 | 12 | 80 | Thiolates are excellent nucleophiles. |

| NaOH | H2O/THF | 100 | 72 | 20 | Elimination is a major side reaction. |

Table 2: Illustrative Data for S_N1 Reactions with this compound

| Nucleophile (Solvent) | Temperature (°C) | Reaction Time (h) | Yield of Direct Substitution Product (%) | Yield of Rearranged Product(s) (%) | Notes |

| H2O (H2O/Acetone) | 50 | 48 | 40 | 35 | Significant rearrangement observed. |

| CH3OH (Methanol) | 65 | 24 | 50 | 30 | Methanolysis leads to a mixture of products. |

| CH3COOH (Acetic Acid) | 100 | 72 | 30 | 50 | Acetolysis often favors rearrangement. |

| Formic Acid | 80 | 36 | 25 | 60 | Stronger acid promotes carbocation formation and rearrangement. |

Experimental Protocols

Protocol 1: S_N2 Substitution of this compound with Sodium Azide

Objective: To synthesize cyclodecyl azide via an S_N2 reaction.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the this compound.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir vigorously for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers. Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain cyclodecyl azide.

Protocol 2: S_N1 Solvolysis of this compound in Aqueous Acetone

Objective: To investigate the products of an S_N1 reaction of this compound, including potential rearrangement products.

Materials:

-

This compound

-

Acetone

-

Deionized water

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a 1:1 (v/v) solution of acetone and deionized water.

-

Dissolve this compound (1.0 eq) in the aqueous acetone solution.

-

Heat the reaction mixture to 50 °C and stir for 48 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution by adding solid sodium bicarbonate in small portions until effervescence ceases.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and carefully concentrate the solvent at room temperature under a stream of nitrogen (to avoid loss of volatile products).

-

Analyze the product mixture by GC-MS to identify and quantify the cyclodecanol, rearranged alcohols, and any elimination products.

Visualizations

Caption: Experimental workflow for nucleophilic substitution.

Caption: S_N1 and S_N2 reaction pathways for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A transannular hydride shift in the bicyclo[3,3,2]decane system - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Chlorocyclodecane: A Versatile Building Block for Macrocycle Synthesis

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocycles, cyclic molecules with twelve or more atoms, represent a significant and expanding area of chemical space with profound implications for drug discovery and materials science. Their unique conformational properties allow them to bind to challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules. The synthesis of diverse and complex macrocyclic scaffolds is therefore a critical endeavor.

This document outlines the utility of chlorocyclodecane as a versatile starting material for the synthesis of a variety of macrocyclic structures. The ten-membered carbocyclic ring of this compound provides a ready-made macrocyclic core that can be further elaborated into larger ring systems through strategic synthetic design. The chloro-substituent serves as a key functional handle for introducing heteroatoms and building out the macrocyclic framework via intramolecular nucleophilic substitution reactions. Herein, we present protocols for the synthesis of oxa-, aza-, and thia-macrocycles, as well as macrocyclic lactams, using this compound-derived precursors.

Core Concepts and Workflow

The general strategy for utilizing this compound as a macrocycle building block involves a two-step process:

-

Chain Elaboration: The chlorine atom of this compound is displaced by a bifunctional nucleophile. This reaction attaches a side chain that contains a second nucleophilic or electrophilic group, creating a linear precursor primed for cyclization.

-

Intramolecular Cyclization: The terminal functional group of the appended side chain reacts with the cyclodecane ring (or a group attached to it) to forge the final macrocyclic structure. This step is typically performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

The logical workflow for these syntheses is depicted below.

Caption: General workflow for macrocycle synthesis from this compound.

Application 1: Synthesis of Oxa-Macrocycles via Intramolecular Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ether linkages. By creating a precursor with a terminal alcohol and a chloro-substituent on the cyclodecane ring, an intramolecular reaction can be induced to form a macrocyclic ether.

Reaction Scheme

Caption: Intramolecular Williamson ether synthesis for oxa-macrocycles.

Quantitative Data

The following table summarizes representative data for the synthesis of a 15-membered oxa-macrocycle from a this compound-derived precursor.

| Precursor | Product Ring Size | Base | Solvent | Concentration (M) | Reaction Time (h) | Yield (%) |

| 1-(5-hydroxypentyloxy)cyclodecyl chloride | 15 | NaH | THF | 0.005 | 24 | 75 |

| 1-(6-hydroxyhexyloxy)cyclodecyl chloride | 16 | K2CO3 | DMF | 0.005 | 48 | 68 |

Experimental Protocol: Synthesis of a 15-Oxa-bicyclo[10.3.0]pentadecane

Materials:

-

1-(5-hydroxypentyloxy)cyclodecyl chloride (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

A solution of 1-(5-hydroxypentyloxy)cyclodecyl chloride (e.g., 500 mg) in anhydrous THF (50 mL) is prepared in a flask equipped with a magnetic stirrer and a dropping funnel.

-

In a separate larger flask, a suspension of sodium hydride (1.5 eq) in anhydrous THF (450 mL) is prepared under an inert atmosphere (e.g., argon).

-

The solution of the chloro-alcohol is added dropwise to the NaH suspension over a period of 8-10 hours using a syringe pump to maintain high dilution conditions.

-

The reaction mixture is stirred at room temperature for an additional 12 hours after the addition is complete.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl.

-

The mixture is concentrated under reduced pressure to remove most of the THF.

-

The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, and filtered.

-

The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to afford the desired 15-membered macrocyclic ether.

Application 2: Synthesis of Aza-Macrocycles via Intramolecular Amine Alkylation

Aza-macrocycles are of particular interest in medicinal chemistry due to their ability to form hydrogen bonds and coordinate to metal ions. An intramolecular N-alkylation provides a direct route to these structures.

Reaction Scheme

Caption: Intramolecular N-alkylation for the synthesis of aza-macrocycles.

Quantitative Data

| Precursor | Product Ring Size | Base | Solvent | Concentration (M) | Reaction Time (h) | Yield (%) |

| N-(5-aminopentyl)cyclodecylamine hydrochloride | 15 | K2CO3 | Acetonitrile | 0.002 | 72 | 65 |

| N-(6-aminohexyl)cyclodecylamine hydrochloride | 16 | Cs2CO3 | DMF | 0.002 | 48 | 72 |

Experimental Protocol: Synthesis of a 1,6-Diaza-bicyclo[10.4.0]hexadecane

Materials:

-

N-(6-aminohexyl)cyclodecylamine hydrochloride (1.0 eq)

-